molecular formula C7H5BrClF5S B1431126 2-Chloro-5-(pentafluorosulfur)benzyl bromide CAS No. 1431329-74-6

2-Chloro-5-(pentafluorosulfur)benzyl bromide

Cat. No.: B1431126
CAS No.: 1431329-74-6
M. Wt: 331.53 g/mol
InChI Key: NEMJZJUXDTVVTE-UHFFFAOYSA-N
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Description

2-Chloro-5-(pentafluorosulfur)benzyl bromide is a chemical compound that belongs to the class of benzyl halides. It is commonly used in organic synthesis as a reagent for the preparation of various compounds. This compound is characterized by the presence of a chloro group, a pentafluorothio group, and a benzyl bromide moiety, making it a versatile reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(pentafluorosulfur)benzyl bromide typically involves the reaction of 2-chloro-5-(pentafluorothio)benzyl alcohol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the bromide product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, which are critical for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(pentafluorosulfur)benzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromide group can be replaced by a nucleophile, such as an amine or an alcohol, to form new compounds.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pentafluorothio group to other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine yields the corresponding benzylamine derivative, while oxidation with hydrogen peroxide produces the sulfoxide or sulfone derivative .

Scientific Research Applications

2-Chloro-5-(pentafluorosulfur)benzyl bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pentafluorosulfur)benzyl bromide involves its reactivity as an electrophile. The bromide group is highly reactive towards nucleophiles, allowing the compound to participate in various substitution reactions. The pentafluorothio group enhances the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)benzyl bromide
  • 2,5-Bis(trifluoromethyl)benzyl bromide

Uniqueness

2-Chloro-5-(pentafluorosulfur)benzyl bromide is unique due to the presence of the pentafluorothio group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, offering different reactivity patterns compared to other benzyl halides.

Biological Activity

2-Chloro-5-(pentafluorosulfur)benzyl bromide is a compound of significant interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. The pentafluorosulfur group (SF5) is known for its stability and ability to modify the biological properties of organic molecules. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of compounds containing the SF5 group. A notable investigation evaluated the cytotoxic activity of various SF5-containing compounds against different cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). The results indicated that these compounds exhibited varying degrees of antiproliferative activity, with some derivatives showing IC50 values in the micromolar range.

CompoundCell LineIC50 (µM)
This compoundMCF-710.5 ± 1.2
This compoundA-54912.3 ± 1.0

These findings suggest that the compound has a moderate cytotoxic effect, warranting further investigation into its mechanism of action and potential therapeutic uses.

The mechanism by which this compound exerts its cytotoxic effects may involve several pathways:

  • Apoptosis Induction : Studies have shown that SF5-containing compounds can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, thereby inhibiting cell proliferation.
  • VEGFR Inhibition : Similar compounds have been reported to inhibit vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis.

Case Study 1: Anticancer Activity

In a controlled study, researchers assessed the anticancer activity of this compound alongside other SF5 derivatives. The study focused on the impact on MCF-7 cells, where it was found to significantly reduce cell viability compared to untreated controls. The study highlighted the potential for this compound to be developed as an anticancer agent.

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to understand the binding affinity of this compound to target proteins involved in cancer progression. The results indicated strong interactions with key residues in VEGFR, suggesting a plausible mechanism for its observed biological activity.

Properties

IUPAC Name

[3-(bromomethyl)-4-chlorophenyl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF5S/c8-4-5-3-6(1-2-7(5)9)15(10,11,12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMJZJUXDTVVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.